molecular formula C9H10O B027877 (R)-1-Phenyl-2-propen-1-ol CAS No. 104713-12-4

(R)-1-Phenyl-2-propen-1-ol

Cat. No.: B027877
CAS No.: 104713-12-4
M. Wt: 134.17 g/mol
InChI Key: MHHJQVRGRPHIMR-SECBINFHSA-N
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Description

®-1-Phenyl-2-propen-1-ol is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to a propen-1-ol moiety. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-Phenyl-2-propen-1-ol can be synthesized through several methods. One common approach is the asymmetric reduction of cinnamaldehyde using chiral catalysts. This method involves the use of a reducing agent, such as sodium borohydride, in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods: In industrial settings, ®-1-Phenyl-2-propen-1-ol is often produced via catalytic hydrogenation of cinnamaldehyde. This process typically employs a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: ®-1-Phenyl-2-propen-1-ol can undergo oxidation to form cinnamaldehyde or cinnamic acid, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to ®-1-Phenyl-2-propanol using hydrogenation techniques.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Cinnamaldehyde, cinnamic acid

    Reduction: ®-1-Phenyl-2-propanol

    Substitution: Various halides and other substituted derivatives

Scientific Research Applications

®-1-Phenyl-2-propen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: ®-1-Phenyl-2-propen-1-ol is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-1-Phenyl-2-propen-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    Cinnamaldehyde: Similar in structure but lacks the hydroxyl group.

    Cinnamic acid: An oxidized form of ®-1-Phenyl-2-propen-1-ol.

    ®-1-Phenyl-2-propanol: A reduced form of the compound.

Uniqueness: ®-1-Phenyl-2-propen-1-ol is unique due to its chiral nature and the presence of both a phenyl group and a hydroxyl group. This combination of features makes it a versatile intermediate in organic synthesis and contributes to its diverse range of applications.

Properties

IUPAC Name

(1R)-1-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJQVRGRPHIMR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104713-12-4
Record name (R)-1-Phenyl-2-propen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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